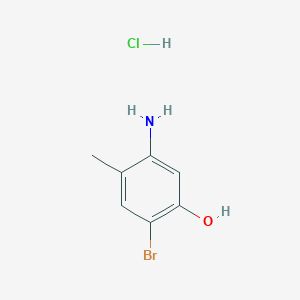![molecular formula C9H7N3O4 B13508088 methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13508088.png)
methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate can be achieved through various methods. One common approach involves the one-pot coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . This method yields the desired compound in high yields and is operationally simple and efficient .
Chemical Reactions Analysis
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various fused heterocycles . In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer agent . Its diverse biological properties make it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of dihydrofolate reductases, which play a crucial role in DNA synthesis and repair . By inhibiting these enzymes, the compound can exert its therapeutic effects .
Comparison with Similar Compounds
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate can be compared with other similar compounds such as pyrido[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups . The unique properties of this compound, such as its high yield synthesis and diverse biological activities, make it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 2,4-dioxo-1H-pyrido[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H7N3O4/c1-16-8(14)4-2-5-6(10-3-4)7(13)12-9(15)11-5/h2-3H,1H3,(H2,11,12,13,15) |
InChI Key |
KQCRBBXLHCVLFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=O)NC(=O)N2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



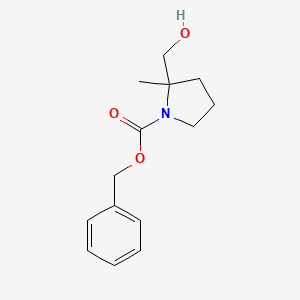
![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
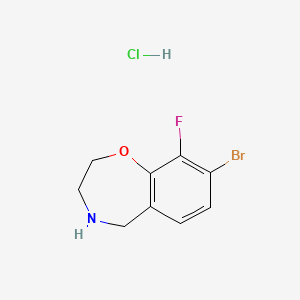

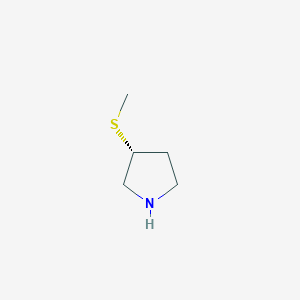
![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)
![1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one](/img/structure/B13508067.png)
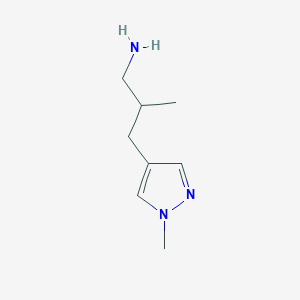
![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)
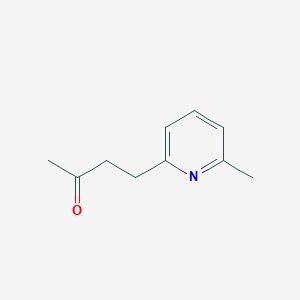
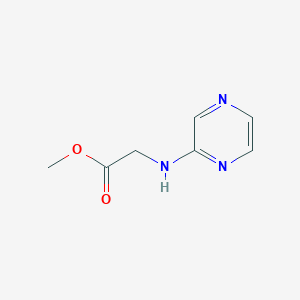
![ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13508091.png)
